6-(3,4-Dichloro-phenoxy)-pyridazin-3-ol
Description
6-(3,4-Dichloro-phenoxy)-pyridazin-3-ol is a pyridazine derivative featuring a 3,4-dichlorophenoxy substituent at the 6-position and a hydroxyl group at the 3-position of the pyridazine ring. The dichlorophenoxy group likely enhances lipophilicity and electron-withdrawing effects, influencing reactivity and binding affinity in biological systems.
Properties
Molecular Formula |
C10H6Cl2N2O2 |
|---|---|
Molecular Weight |
257.07 g/mol |
IUPAC Name |
3-(3,4-dichlorophenoxy)-1H-pyridazin-6-one |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-7-2-1-6(5-8(7)12)16-10-4-3-9(15)13-14-10/h1-5H,(H,13,15) |
InChI Key |
QZFMKGJRRWQJCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=NNC(=O)C=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6-[3-(Trifluoromethyl)phenyl]pyridazin-3-ol
- Structure: Replaces the dichlorophenoxy group with a 3-(trifluoromethyl)phenyl substituent.
- Key Differences: The trifluoromethyl group (-CF₃) introduces strong electron-withdrawing effects and increased hydrophobicity compared to dichlorophenoxy. Molecular Weight: 240.18 g/mol vs. ~267.07 g/mol (estimated for 6-(3,4-dichloro-phenoxy)-pyridazin-3-ol). Potential Applications: The -CF₃ group may enhance metabolic stability in drug design, making this derivative suitable for targeting enzymes like phosphodiesterases .
6-((4-Chlorobenzyl)amino)pyridazin-3-ol
- Structure: Substitutes the phenoxy group with a 4-chlorobenzylamino moiety.
- Biological Relevance: Amino-substituted pyridazines are often explored as kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets .
6-Chloro-4-(trifluoromethyl)pyridazin-3-ol
- Structure : Features a chloro group at position 6 and a trifluoromethyl group at position 4.
- Synthetic Utility: Chlorinated pyridazines are intermediates in synthesizing agrochemicals, where halogen atoms facilitate further functionalization .
6-(Dimethyl-1,3-thiazol-5-yl)pyridazin-3-ol
- Structure : Incorporates a dimethylthiazole ring at position 5.
- Key Differences: The thiazole heterocycle introduces sulfur-based π-stacking interactions, which may enhance binding to metalloenzymes. LogD (pH 5.5): Predicted to be higher than dichlorophenoxy derivatives due to the hydrophobic thiazole group .
Table 1: Key Properties of Selected Pyridazin-3-ol Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |
|---|---|---|---|---|
| This compound* | C₁₀H₆Cl₂N₂O₂ | ~267.07 | 3,4-Dichlorophenoxy | Not provided |
| 6-[3-(Trifluoromethyl)phenyl]pyridazin-3-ol | C₁₁H₇F₃N₂O | 240.18 | 3-Trifluoromethylphenyl | 66548-62-7 |
| 6-((4-Chlorobenzyl)amino)pyridazin-3-ol | C₁₁H₉ClN₃O | 234.66 | 4-Chlorobenzylamino | 353277-60-8 |
| 6-Chloro-4-(trifluoromethyl)pyridazin-3-ol | C₅H₂ClF₃N₂O | 198.53 | 6-Chloro, 4-CF₃ | 2169626-92-8 |
| 6-(Dimethyl-1,3-thiazol-5-yl)pyridazin-3-ol | C₈H₈N₃OS | 209.23 | Dimethylthiazole | Not provided |
*Estimated based on structural analogs.
Key Research Findings
- Electron-Withdrawing Effects: Dichlorophenoxy and trifluoromethyl groups significantly lower the electron density of the pyridazine ring, enhancing electrophilic substitution reactivity .
- Biological Activity: Amino- and thiazole-substituted derivatives show higher solubility and target engagement in enzyme inhibition assays compared to halogenated analogs .
- Synthetic Challenges : Chlorination reactions (e.g., using POCl₃) are sensitive to reaction scale and workup conditions, as excessive acid neutralization can degrade products .
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